

what are the chemical properties of 4,6-Dinitroresorcinol

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Compound of Interest

Compound Name: **4,6-Dinitroresorcinol**

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An In-depth Technical Guide to the Chemical Properties of **4,6-Dinitroresorcinol**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **4,6-Dinitroresorcinol** (CAS No. 616-74-0), a key nitroaromatic intermediate. This document is intended for researchers, scientists, and professionals in chemical synthesis and drug development. It delves into the compound's synthesis, physicochemical characteristics, reactivity, stability, and analytical methodologies. Emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring a foundation of expertise and trustworthiness. All data and procedural information are supported by authoritative references.

Introduction

4,6-Dinitroresorcinol, also known as 4,6-dinitro-1,3-benzenediol, is an organic compound belonging to the class of nitro-substituted phenols.^[1] Structurally, it is a resorcinol (1,3-dihydroxybenzene) molecule substituted with two nitro groups (-NO₂) at the 4 and 6 positions of the aromatic ring. It typically presents as a yellow crystalline solid.^{[1][2]} The presence of both electron-withdrawing nitro groups and electron-donating hydroxyl groups on the benzene ring imparts a unique combination of properties, including strong acidity and significant reactivity.^[1]

This compound serves as a critical intermediate in the synthesis of various chemical products, including dyes and high-performance polymers like poly[p-phenylenebenzobisoxazole] (PBO). [1][3] However, its utility is accompanied by significant hazards; it is classified as a flammable solid and poses an explosion risk, particularly when dry or exposed to heat and shock.[4][5][6] Consequently, it is often supplied and handled wetted with approximately 15-20% water to mitigate its explosive tendencies.[5][7] This guide aims to provide the in-depth technical knowledge required for its safe and effective use in a research and development setting.

Physicochemical Properties

The fundamental properties of **4,6-Dinitroresorcinol** are summarized in the table below. These data are critical for designing experimental conditions, ensuring safety, and predicting the compound's behavior in various chemical systems.

Property	Value	Source(s)
IUPAC Name	4,6-dinitrobenzene-1,3-diol	[8][9]
CAS Number	616-74-0	[1][6][8][10]
Molecular Formula	C ₆ H ₄ N ₂ O ₆	[1][8][10]
Molecular Weight	200.11 g/mol	[8][9][10]
Appearance	Yellow crystalline solid	[1][2]
Melting Point	215-219 °C	[6][11]
Density	1.819 g/cm ³	[4][12]
Flash Point	186 °C	[4][12]
Solubility	Soluble in organic solvents; slightly soluble in water.	[1][2]

Synthesis of 4,6-Dinitroresorcinol

The primary route for synthesizing **4,6-Dinitroresorcinol** is the direct nitration of resorcinol or its derivatives. This process is highly exothermic and requires careful control to achieve selective synthesis and avoid the formation of undesirable byproducts, such as the 2,4-

dinitroresorcinol isomer and the over-nitrated product, 2,4,6-trinitroresorcinol (Styphnic Acid).[\[3\]](#) [\[13\]](#)[\[14\]](#)

Causality in Synthetic Strategy

The key to selectively synthesizing the 4,6-isomer lies in managing the nitrating agent's reactivity and suppressing side reactions. The presence of nitrosonium ions (NO^+), often found in nitric acid containing dissolved nitrogen oxides (suboxides), can catalyze unwanted reactions.[\[3\]](#)[\[15\]](#) Therefore, effective synthetic protocols focus on two pillars:

- Controlling the Nitrating Species: Using nitric acid that is substantially free of nitrous acid and nitrogen dioxide minimizes nitrosonium-catalyzed side reactions.[\[15\]](#)[\[16\]](#)
- Scavenging Nitrosonium Ions: The addition of a "nitrosonium ion control agent," such as urea or sulfamic acid, actively removes any residual or newly formed nitrosonium ions from the reaction medium.[\[3\]](#)[\[13\]](#)

Temperature control is also critical. Lower temperatures (e.g., -10°C to 0°C) generally favor higher yields of the desired **4,6-dinitroresorcinol** product.[\[3\]](#)

Experimental Protocol: Selective Nitration of Resorcinol Diacetate

This protocol is adapted from established methods designed to maximize the yield of **4,6-Dinitroresorcinol** while minimizing styphnic acid production.[\[3\]](#)[\[13\]](#) Using resorcinol diacetate as the starting material can offer a more controlled reaction compared to resorcinol itself.

Materials:

- Resorcinol diacetate
- 70-90% Nitric Acid (purified with oxygen to remove NO_2)
- Concentrated Sulfuric Acid (optional, can be used as the primary medium)
- Urea (as a nitrosonium ion control agent)
- Ice/salt bath

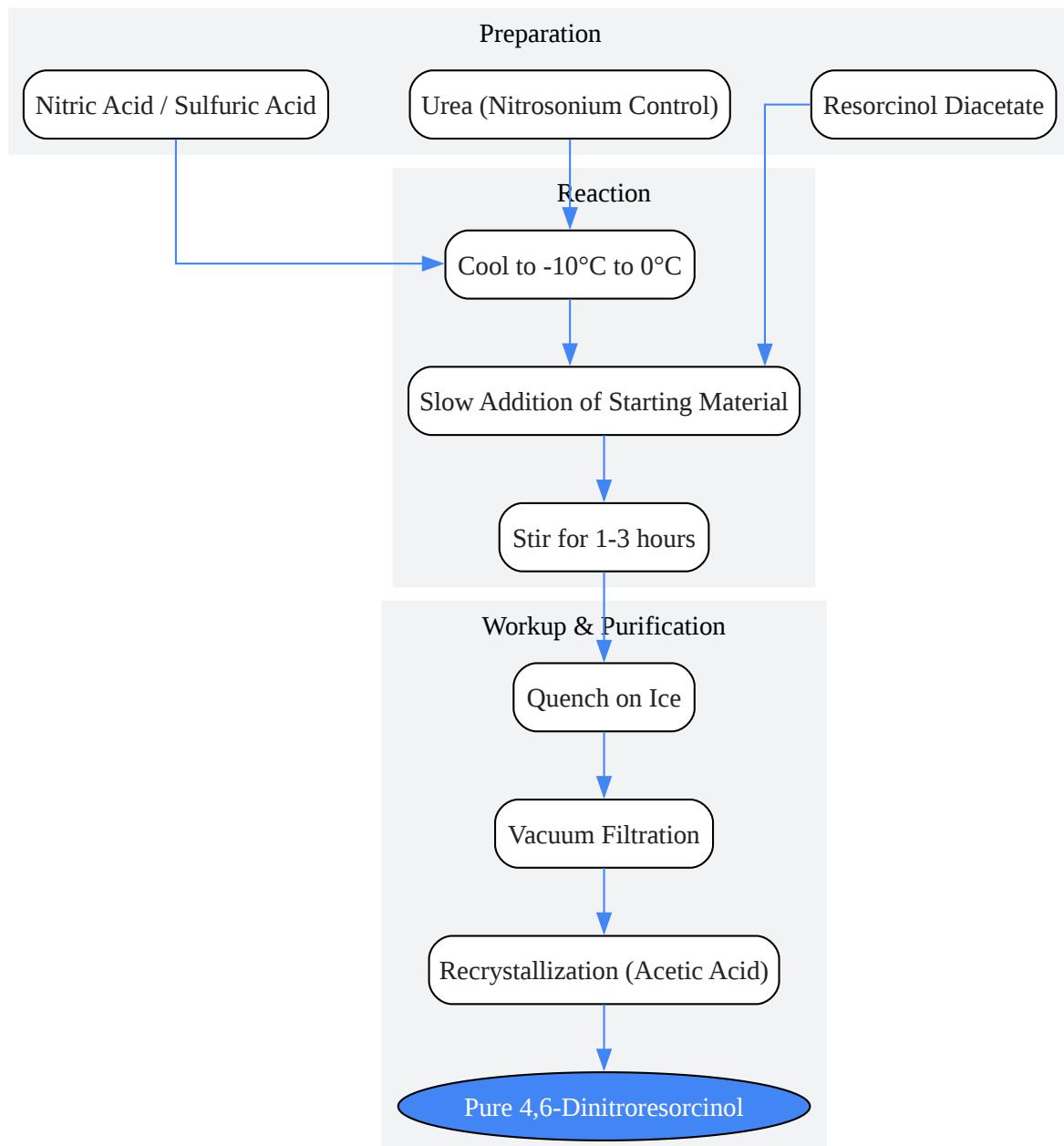
- Magnetic stirrer and stir bar
- Reaction flask and dropping funnel

Procedure:

- Prepare the Nitrating Mixture: In a reaction flask equipped with a magnetic stirrer, add the required volume of sulfuric acid (if used) or nitric acid. Cool the flask to between -10°C and 0°C using an ice/salt bath.
- Add Control Agent: Slowly add a small quantity of urea (e.g., 0.1 g for a 5 g scale reaction) to the cooled acid mixture with stirring.^[3] This acts to scavenge any present nitrosonium ions.
- Add Starting Material: Slowly add the resorcinol diacetate to the rapidly stirred, cold nitrating mixture over a period of 30-60 minutes. Maintain the temperature below 0°C throughout the addition to control the exothermic reaction.
- Reaction: Allow the reaction to stir for an additional 1-3 hours at a controlled temperature.^[3]
- Isolation: Quench the reaction by carefully pouring the mixture over crushed ice. The **4,6-Dinitroresorcinol** will precipitate out of the aqueous solution.
- Purification: Isolate the precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent like acetic acid to achieve high purity (>99%).^[15]

Yields for this controlled process are typically in the range of 75-85%.^{[3][16]}

Visualization of Synthesis Workflow

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Caption: Workflow for the selective synthesis of **4,6-Dinitroresorcinol**.

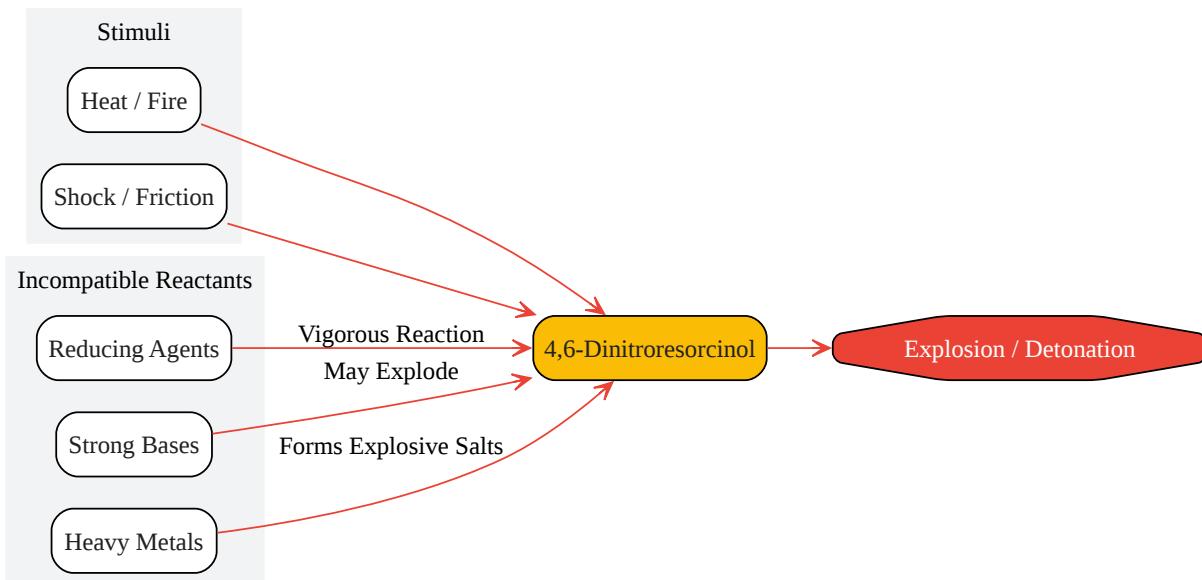
Reactivity and Stability

The chemical behavior of **4,6-Dinitroresorcinol** is dominated by its nitro and hydroxyl functional groups.

- Acidity: The hydroxyl groups confer acidic properties, allowing the compound to act as a weak acid.[1][7]
- Oxidizing Agent: As with many aromatic nitro compounds, it is an oxidizing agent and can react vigorously, potentially to the point of detonation, if mixed with reducing agents such as hydrides, sulfides, or nitrides.[7][14]
- Explosive Nature: The compound is a flammable solid and poses a severe explosion hazard when dry and exposed to heat, mechanical shock, or friction.[4][6][8] Its explosive tendencies are increased by the presence of multiple nitro groups.[14] It may also explode in the presence of strong bases like sodium hydroxide.[7][14]
- Salt Formation: It can form heavy metal salts that are sensitive and may detonate when shocked.[7][17]
- Hazardous Decomposition: When heated to decomposition, it emits toxic fumes, including nitrogen oxides (NO_x) and carbon monoxide.[6]

To ensure safety, **4,6-Dinitroresorcinol** is typically desensitized by wetting it with at least 15% water by mass for transportation and storage.[5][7]

Visualization of Reactivity Hazards

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Caption: Key reactivity and stability hazards of **4,6-Dinitroresorcinol**.

Analytical Methods

Characterization and quantification of **4,6-Dinitroresorcinol** are essential for quality control and reaction monitoring. While specific validated methods are proprietary, standard analytical techniques for nitroaromatic compounds are applicable.

- Chromatography: High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for quantification, given the compound's strong UV absorbance from the nitroaromatic chromophore. Gas chromatography (GC) may also be used, though the compound's low volatility and thermal sensitivity could necessitate derivatization. An OSHA method for the parent compound, resorcinol, uses GC with a Flame Ionization Detector (GC-FID) after collection on specialized tubes, suggesting a potential starting point for method development.[18]

- Spectroscopy:
 - Infrared (IR) Spectroscopy: Will show characteristic peaks for O-H stretching (hydroxyl groups), aromatic C-H stretching, C=C ring stretching, and strong asymmetric and symmetric N-O stretching from the nitro groups.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR will provide signals corresponding to the aromatic protons and hydroxyl protons, with chemical shifts influenced by the strong deshielding effect of the nitro groups.
 - UV-Visible Spectroscopy: Will exhibit strong absorption bands in the UV region, characteristic of nitrophenolic compounds.

Protocol: General HPLC-UV Analysis

This protocol provides a self-validating framework for the quantitative analysis of **4,6-Dinitroresorcinol**.

Objective: To determine the purity of a **4,6-Dinitroresorcinol** sample.

System:

- HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% phosphoric acid for pH control). An isocratic or gradient method can be developed, starting with a ratio like 60:40 acetonitrile:water.
- Standard Preparation: Accurately weigh a reference standard of **4,6-Dinitroresorcinol** and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
- Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the same solvent to a concentration within the calibration range.

- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Column Temperature: 30 °C
 - Detection Wavelength: Set based on a UV scan of a standard solution (typically around 280-350 nm for nitrophenols).
- Validation and Analysis:
 - Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The linearity ($R^2 > 0.999$) validates the response.
 - Inject the sample solution.
 - Calculate the concentration in the sample from the calibration curve. Purity is determined by comparing the main peak area to the total area of all peaks (Area % method).

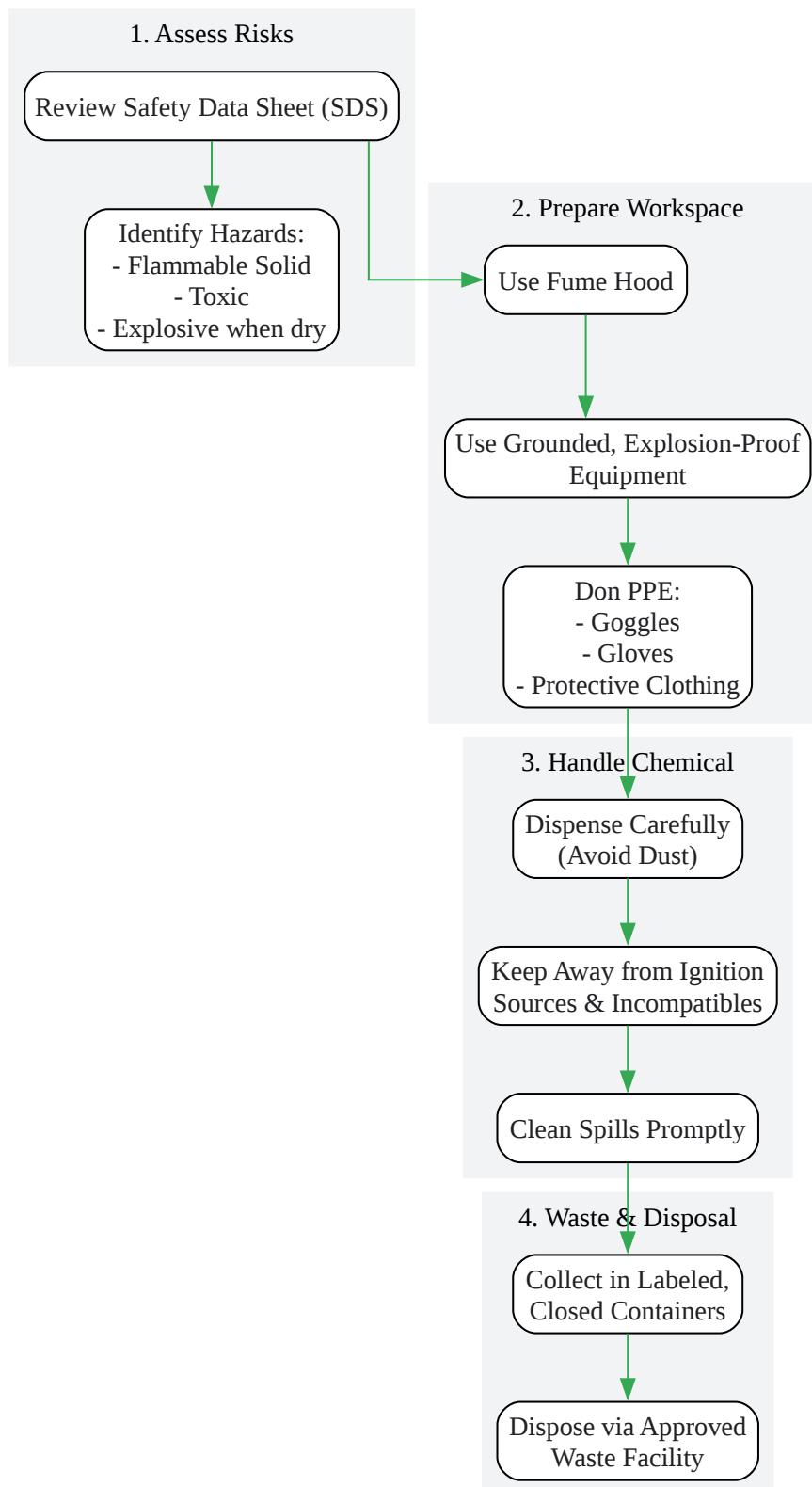
Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling **4,6-Dinitroresorcinol**.^[4]

- GHS Hazard Classification: Flammable Solid (Category 1), Acute Toxicity - Oral, Dermal, and Inhalation (Category 4).^{[4][5][8]}
- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.^{[4][12]} Use explosion-proof and non-sparking electrical equipment and tools.^{[4][5]} Ground and bond containers during transfer to prevent static discharge.^[5]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles.^{[4][12]}

- Skin Protection: Wear impervious, chemical-resistant gloves and flame-retardant protective clothing.[4][12]
- Respiratory Protection: If dust formation is possible, use a full-face respirator with appropriate particulate filters.[4][12]
- Handling: Avoid contact with skin and eyes.[6] Avoid formation and inhalation of dust.[4] Keep away from all sources of ignition, including heat, sparks, and open flames.[5] Do not eat, drink, or smoke in the work area.[5]
- First Aid:
 - Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[6][12]
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6][12]
 - Eye Contact: Rinse with pure water for at least 15 minutes.[6][12]
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][12]

Visualization of Safe Handling Workflow

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Caption: A systematic workflow for the safe handling of **4,6-Dinitroresorcinol**.

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